Boc-D-met-osu
CAS No.: 26060-98-0
Cat. No.: VC21539793
Molecular Formula: C14H22N2O6S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26060-98-0 |
|---|---|
| Molecular Formula | C14H22N2O6S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
| Standard InChI | InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 |
| Standard InChI Key | PCZJWSPKNYONIM-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O |
| SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Identity and Structural Characteristics
Boc-D-met-osu is a modified amino acid derivative with specific functional groups that facilitate its use in peptide synthesis. Its structural characteristics and chemical identifiers are detailed below.
Basic Chemical Information
The fundamental chemical properties of Boc-D-met-osu are presented in Table 1, which summarizes the essential identifiers and molecular characteristics.
| Parameter | Value |
|---|---|
| CAS Number | 26060-98-0 |
| Molecular Formula | C₁₄H₂₂N₂O₆S |
| Molecular Weight | 346.40 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
| Standard InChIKey | PCZJWSPKNYONIM-SECBINFHSA-N |
| Synonyms | BOC-D-MET-OSU; 26060-98-0; ZINC2560687; K-6755 |
Structural Features
Boc-D-met-osu contains several key structural elements that define its functionality in peptide synthesis:
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A tert-butyloxycarbonyl (Boc) protecting group at the amino terminus, which serves to stabilize the amino group during peptide synthesis
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A N-hydroxysuccinimide (OSu) ester at the carboxyl terminus, which enhances the reactivity of the carboxyl group
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The D-configuration of methionine, which is significant for its biological activity and applications
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A methylsulfanyl side chain that is characteristic of methionine
The D-stereochemistry of the methionine component distinguishes this compound from its L-isomer counterparts, giving it specific applications in peptide synthesis where D-amino acids are required.
| Property | Value |
|---|---|
| Physical State | Solid |
| Storage Temperature | 2.00°C |
| Density | Not specified in available data |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| Flash Point | Not specified in available data |
Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment and appropriate ventilation in laboratory settings .
Synthesis Methods
The production of Boc-D-met-osu involves specific synthetic pathways that ensure the proper configuration and functional groups are incorporated.
General Synthetic Pathway
The synthesis of Boc-D-methionine N-hydroxysuccinimide ester typically follows these key steps:
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Starting with D-methionine, the amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O)
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The resulting Boc-D-methionine is then activated through a reaction with N-hydroxysuccinimide
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The activation reaction commonly employs coupling reagents such as dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane or dimethylformamide
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Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired compound
This synthetic approach ensures the stereospecific production of the D-isomer with appropriate protecting and activating groups.
Reaction Conditions
The reaction conditions for the synthesis of Boc-D-met-osu typically include:
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Low-temperature conditions during the activation step to minimize side reactions
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Anhydrous conditions to prevent hydrolysis of reactive intermediates
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Careful pH control to maintain the integrity of the protecting groups
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Inert atmosphere to prevent oxidation of the thioether group in methionine
Chemical Reactivity and Mechanism of Action
Boc-D-met-osu participates in specific chemical reactions that define its utility in peptide synthesis applications.
Primary Chemical Reactions
The most important chemical reaction involving Boc-D-met-osu is its coupling with free amine groups, typically at the N-terminus of another amino acid or peptide chain. This reaction occurs under basic conditions, where the amine group is deprotonated to increase its nucleophilicity, allowing it to attack the carbonyl carbon of the OSu ester. The result is the formation of a stable peptide bond, which is crucial for constructing peptides and proteins in biochemical research and pharmaceutical applications.
Other notable reactions include:
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Nucleophilic displacement of the OSu group by primary amines
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Hydrolysis of the OSu ester in aqueous conditions
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Removal of the Boc group under acidic conditions (typically using TFA)
Mechanism of Action in Peptide Synthesis
The mechanism of action for Boc-D-met-osu primarily involves its role as a protected amino acid derivative during peptide synthesis:
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The compound interacts with primary amines by forming a carbamate linkage, thus preventing unwanted side reactions at the amino site
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The OSu ester provides an activated carboxyl group that readily reacts with free amines to form peptide bonds
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This selective protection and activation allow for more controlled synthesis of peptides where multiple functional groups may be present
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After peptide bond formation, the Boc protecting group can be selectively removed with acid treatment to expose the amine for subsequent reactions
Applications in Peptide Synthesis
Boc-D-met-osu serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis techniques.
Role in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-D-met-osu offers several advantages:
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It enables the incorporation of D-methionine into peptide chains with high efficiency
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The Boc protecting group provides orthogonal protection strategies when combined with other protecting group chemistries
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The activated OSu ester increases coupling yields and reduces reaction times compared to unactivated amino acids
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It allows for the synthesis of peptides containing D-amino acids, which often exhibit enhanced stability against enzymatic degradation
Specific Peptide Applications
Boc-D-met-osu has been utilized in the synthesis of various bioactive peptides:
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Its application in opioid peptide synthesis is evidenced by research on deltorphins, where D-Met residues play important structural roles
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The compound is valuable for creating peptides with improved pharmacokinetic properties due to the resistance of D-amino acids to proteolytic degradation
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It enables the synthesis of peptides with specific conformational preferences, as D-amino acids induce distinct secondary structures
Research Findings and Biological Relevance
The application of Boc-D-met-osu in peptide synthesis has contributed to significant research findings in peptide chemistry and pharmacology.
Structure-Activity Relationships
Research on peptides containing D-methionine residues has revealed important structure-activity relationships:
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In opioid peptides like deltorphins (H-Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂), the D-Met residue contributes to the peptide's high affinity and selectivity for δ-opioid receptors
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The D-configuration of methionine influences the three-dimensional structure of peptides, affecting their biological activity and receptor selectivity
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Peptides containing D-methionine often show different pharmacological profiles compared to their L-methionine counterparts
Biological Significance
D-methionine, which can be incorporated into peptides using Boc-D-met-osu, exhibits significant biological activities:
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It can influence various physiological processes, including protein synthesis and metabolic pathways
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D-methionine has been studied for its potential ergogenic effects, such as enhancing athletic performance and recovery
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The incorporation of D-methionine into peptides may enhance their biological activity and stability against enzymatic degradation
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